7,8-Dihydroxy-7,8-dihydrovitamin d3
Overview
Description
7,8-Dihydroxy-7,8-dihydrovitamin d3 is a useful research compound. Its molecular formula is C27H46O3 and its molecular weight is 418.7 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 7,8-Dihydroxy-7,8-dihydrovitamin D3 is the Vitamin D Receptor (VDR) . The VDR is found in nearly every cell in the body . The active form of Vitamin D3, known as 1,25-dihydroxy Vitamin D3 or calcitriol, is a known regulator of several genes involved in neuroplasticity, neuroprotection, neurotropism, and neuroinflammation .
Mode of Action
This compound interacts with its targets by binding to the VDR . This binding influences a wide variety of reactions that regulate a large number of cellular functions . The hormone 1,25-dihydroxyvitamin D3, which is the most extensively studied form of Vitamin D3, is widely recognized as a regulator of calcium and phosphorous metabolism .
Biochemical Pathways
The biochemical pathways of this compound involve several steps. It is biologically inert and requires successive hydroxylations by mitochondrial P450s present in the liver and kidney to form the biologically active hormone 1,25-dihydroxyvitamin D3 . The metabolism of Vitamin D3 has been extensively studied, and a role for three different mitochondrial cytochrome P450s (CYP24A, CYP27A, and CYP27B1) has been described that catalyze the formation of the 24(OH), 25(OH), and 1(OH) metabolites of Vitamin D3, respectively .
Pharmacokinetics
It is known that vitamin d3 and its metabolites are transported in blood by the vitamin d-binding protein (dbp) and albumin . Some cells rely on diffusion of the metabolites across the membrane in free form, whereas others have a mechanism to take up the metabolite bound to DBP .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in regulating a large number of cellular functions . It influences growth, cellular differentiation, and proliferation . It also has a neuroprotective action against certain types of toxicity .
Biochemical Analysis
Biochemical Properties
7,8-Dihydroxy-7,8-dihydrovitamin D3 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, particularly CYP11A1, which is involved in the metabolism of vitamin D3. This interaction leads to the formation of hydroxylated metabolites, which are crucial for the compound’s biological activity . Additionally, this compound interacts with vitamin D-binding protein, which facilitates its transport in the bloodstream .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate the protein kinase B (PKB)/Akt signaling pathway, which plays a role in cell survival and growth . Moreover, this compound has been found to modulate the expression of genes involved in neuroprotection and neuroinflammation . These effects highlight its potential in treating neurodegenerative diseases.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the vitamin D receptor (VDR), forming a complex that regulates the transcription of target genes . This interaction is crucial for its biological effects, including the regulation of calcium and phosphorus metabolism. Additionally, this compound can inhibit the activity of certain enzymes, such as CYP24A1, which is involved in the catabolism of vitamin D3 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that it remains stable under certain conditions, but its stability can be affected by factors such as light and temperature . Long-term exposure to this compound has been found to improve cell viability and protect against oxidative stress . These findings suggest that it has potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses can exert beneficial effects, such as neuroprotection and anti-inflammatory properties . High doses may lead to toxic effects, including hypercalcemia and renal toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes hydroxylation by cytochrome P450 enzymes, leading to the formation of active metabolites . These metabolites interact with the vitamin D receptor and other nuclear receptors, regulating gene expression and cellular functions . Additionally, this compound can influence metabolic flux and metabolite levels, contributing to its biological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It binds to vitamin D-binding protein in the bloodstream, facilitating its transport to target tissues . Within cells, it can be transported by specific transporters, such as megalin and cubilin, which are involved in the uptake of vitamin D metabolites . These mechanisms ensure its proper distribution and localization within the body.
Subcellular Localization
This compound is localized in specific subcellular compartments, which can affect its activity and function. It is primarily found in the nucleus, where it interacts with the vitamin D receptor to regulate gene expression . Additionally, it can be localized in the mitochondria, where it influences cellular metabolism and energy production . These subcellular localizations are crucial for its biological effects and therapeutic potential.
Properties
IUPAC Name |
(1R,7aR)-4-[(2Z)-1-hydroxy-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O3/c1-18(2)8-6-9-20(4)23-12-13-24-26(23,5)14-7-15-27(24,30)25(29)17-21-16-22(28)11-10-19(21)3/h17-18,20,22-25,28-30H,3,6-16H2,1-2,4-5H3/b21-17-/t20-,22+,23-,24?,25?,26-,27?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMMFXZWTYGKLW-AGAWYEFXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2(C(C=C3CC(CCC3=C)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCCC2(C(/C=C\3/C[C@H](CCC3=C)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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